2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine
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Overview
Description
2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a bromobenzoyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a bromobenzoyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine Core: The bromobenzoyl-piperazine intermediate is then coupled with a pyrimidine derivative. This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the pyrimidine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: It is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study cellular pathways and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. Detailed studies, including molecular docking and in vitro assays, are often conducted to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and are studied for their potential as alpha1-adrenergic receptor antagonists.
Cetirizine Ethyl Ester Dihydrochloride: This compound also features a piperazine ring and is used as an antihistamine.
Uniqueness
2-[4-(2-bromobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromobenzoyl group, in particular, allows for unique substitution reactions and interactions with biological targets, setting it apart from other piperazine derivatives.
Properties
Molecular Formula |
C22H22BrN5O |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C22H22BrN5O/c1-16-15-20(25-17-7-3-2-4-8-17)26-22(24-16)28-13-11-27(12-14-28)21(29)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3,(H,24,25,26) |
InChI Key |
IHMVVHZNLXZWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Br)NC4=CC=CC=C4 |
Origin of Product |
United States |
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